molecular formula C30H22N2O4 B2895219 N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS No. 887883-28-5

N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2895219
CAS No.: 887883-28-5
M. Wt: 474.516
InChI Key: QNHQWFZMONFGTM-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofurans and stilbenes are well-known derivatives used in antioxidative treatments .


Synthesis Analysis

The synthesis of benzofuran–stilbene hybrid compounds has always been an interesting topic . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is extensively studied, mainly based on density functional theory (DFT) calculations using the hybrid functional B3LYP and the 6-311G (d,p) basis set .


Chemical Reactions Analysis

In solvents, namely water, methanol, and especially acetone, the SPL–ET mechanism (sequential proton loss–electron transfer) is mainly likely to be an antioxidative route for four studied compounds .


Physical and Chemical Properties Analysis

Benzofuran–stilbene hybrid compound with a planar structure is the best antioxidative agent; its 4′-OH induced the lowest PA values in liquid solvents as well as the lowest BDE value in the gas solvent .

Scientific Research Applications

Synthesis and Characterization

A variety of compounds structurally related to N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide have been synthesized and characterized, demonstrating the versatility of this chemical framework in producing potentially bioactive molecules. The synthesis processes often involve cyclocondensation reactions, showcasing the chemical's utility in complex organic syntheses (Idrees et al., 2020), (Idrees et al., 2019).

Antimicrobial and Antifungal Screening

These compounds have been subjected to in vitro antibacterial and antifungal screening, indicating their potential as antimicrobial agents. Such studies are crucial in identifying new therapeutic options against resistant microbial strains, highlighting the chemical's relevance in pharmaceutical research (Idrees et al., 2020), (Idrees et al., 2019).

Enantioselective Catalysis

The compound's framework has been explored in enantioselective catalysis, particularly in the bromoaminocyclization of benzofuranylmethyl N-tosylcarbamates. This showcases its potential in the synthesis of optically active compounds, a key aspect in the development of chiral drugs with specific bioactivities (Li & Shi, 2015).

pH Sensitivity and Prodrug Forms

Studies on derivatives of xanthenes, which share structural similarities with this compound, have been conducted to determine their pH sensitivity and potential as prodrugs. This research is critical for designing drug delivery systems that respond to the pH variations within different parts of the human body, thereby increasing the efficacy and safety of pharmaceuticals (Batistela et al., 2011), (Kahns & Bundgaard, 1991).

Mechanism of Action

The O–H bond breakage is reasonably responsible for the antioxidative activity, whereas the environment greatly influences results .

Future Directions

Given the biological activities and potential applications of benzofuran compounds, they have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Properties

IUPAC Name

N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O4/c1-18-14-16-19(17-15-18)31-30(34)28-27(22-10-4-7-13-25(22)36-28)32-29(33)26-20-8-2-5-11-23(20)35-24-12-6-3-9-21(24)26/h2-17,26H,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHQWFZMONFGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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